molecular formula C16H35O2P B1601763 BIS(6-METHYLHEPTYL)PHOSPHINIC ACID CAS No. 27661-42-3

BIS(6-METHYLHEPTYL)PHOSPHINIC ACID

Cat. No.: B1601763
CAS No.: 27661-42-3
M. Wt: 290.42 g/mol
InChI Key: GBNVBFGHGMAMDH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that Diisooctylphosphinic acid is used as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals

Cellular Effects

It is known that Diisooctylphosphinic acid strongly adsorbs to quantum dots (QDs) and increases the formation energy of halide vacancies, enabling nanosurface reconstruction . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Diisooctylphosphinic acid can act as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals . This suggests that it may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that Diisooctylphosphinic acid is relatively stable at room temperature, but may decompose at high temperatures .

Metabolic Pathways

It is known that Diisooctylphosphinic acid is used as an extractant in the extraction of Indium (III) from sulfate solutions , suggesting that it may be involved in certain metabolic pathways.

Transport and Distribution

It is known that Diisooctylphosphinic acid strongly adsorbs to quantum dots (QDs) and increases the formation energy of halide vacancies, enabling nanosurface reconstruction . This suggests that it may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation.

Subcellular Localization

It is known that Diisooctylphosphinic acid can act as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals . This suggests that it may be localized to specific compartments or organelles within the cell.

Properties

IUPAC Name

bis(6-methylheptyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O2P/c1-15(2)11-7-5-9-13-19(17,18)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNVBFGHGMAMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCP(=O)(CCCCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545423
Record name Bis(6-methylheptyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27661-42-3
Record name Bis(6-methylheptyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisooctylphosphinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Diisooctylphosphinic acid interact with nanocrystals during synthesis?

A: Diisooctylphosphinic acid acts as a capping ligand during nanocrystal synthesis. [, , ] It binds to the surface of the nanocrystals, effectively passivating them. This interaction influences the growth pattern of the nanocrystals, often leading to the formation of "magic-sized" nanocrystals with specific, discrete sizes. [, , ]

Q2: What makes Diisooctylphosphinic acid particularly interesting for controlling nanocrystal size?

A: Unlike some other ligands, Diisooctylphosphinic acid, in conjunction with coordinating solvents like hexadecylamine, promotes quantized growth. [, ] This means that only nanocrystals of specific sizes are allowed to grow, leading to a more homogeneous sample. Notably, Diisooctylphosphinic acid has been shown to facilitate the synthesis of larger magic-sized CdSe and CdTe nanocrystals compared to previously reported methods. [, ]

Q3: Are there any drawbacks to using Diisooctylphosphinic acid as a capping ligand?

A: One observed limitation is that Diisooctylphosphinic acid-capped nanocrystals tend to exhibit low emission quantum yields, often less than 1%. [] Photoluminescence studies suggest that the band edge absorption of these nanocrystals is significantly quenched. [] This low emission efficiency might limit their applications in areas requiring strong luminescence.

Q4: What is the role of Diisooctylphosphinic acid in the extraction of neodymium?

A: Diisooctylphosphinic acid (CYANEX 272) functions as a carrier molecule in emulsion liquid membrane (ELM) processes for extracting neodymium. [] This technique offers a potential alternative to traditional solvent extraction, with advantages such as reduced solvent consumption and higher extraction efficiency. The Diisooctylphosphinic acid selectively binds to neodymium ions, facilitating their transfer across the membrane and separation from other elements. []

Q5: Has the solubility of Diisooctylphosphinic acid complexes been investigated?

A: Research has explored the solubility of copper complexes with Diisooctylphosphinic acid in supercritical CO2. [] The study aimed to understand the factors influencing the solubility of metal-ligand complexes in supercritical fluids, with potential applications in areas like metal extraction and material processing. []

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